molecular formula C10H10N2O2 B3240988 Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1450658-21-5

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No. B3240988
M. Wt: 190.2 g/mol
InChI Key: RCTBHVBYBJAHKB-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a solution of 3-iodopyridin-2-amine (5.5 g, 25 mmol) in dimethylsulfoxide (40 mL) were added methyl acetoacetate (3.48 g, 30 mmol), copper iodide (476 mg, 2.5 mmol), 1,1′-binaphthyl-2,2′-diol (1.43 g, 5.0 mmol) and cesium carbonate (8.15 g, 25 mmol). The resultant mixture was stirred at 50° C. for 4 hours. To the reaction mixture was added ethyl acetate (400 mL). The organic phase was washed with brine (80 mL×3), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give crude product which was purified by column chromatography (petroleum ether/ethyl acetate=4:1) to afford methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.02 g, 21.4%) as a white solid. 1H NMR (300 MHz, CD3OD): δ 8.46-8.43 (m, 1H), 7.61-6.69 (m, 2H), 3.89 (s, 3H), 2.73 (s, 3H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
476 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:9]([O:15][CH3:16])(=[O:14])[CH2:10][C:11]([CH3:13])=O.C1(C2C(O)=CC=C3C=2C=CC=C3)C(O)=CC=C2C=1C=CC=C2.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O.[Cu](I)I.C(OCC)(=O)C>[CH3:13][C:11]1[NH:8][C:3]2=[N:4][CH:5]=[CH:6][CH:7]=[C:2]2[C:10]=1[C:9]([O:15][CH3:16])=[O:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
IC=1C(=NC=CC1)N
Name
Quantity
3.48 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
1.43 g
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C=1C(=CC=C2C=CC=CC12)O
Name
Quantity
8.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
476 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with brine (80 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (petroleum ether/ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2C(=NC=CC2)N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 21.4%
YIELD: CALCULATEDPERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.